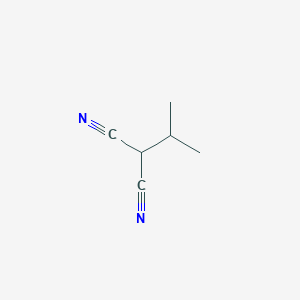

Isopropylmalononitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylpropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5(2)6(3-7)4-8/h5-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYGUTCPFMPGMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50525152 | |

| Record name | (Propan-2-yl)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50525152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23741-79-9 | |

| Record name | (Propan-2-yl)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50525152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Isopropylmalononitrile and Its Derivatives

Development of Novel Catalytic Routes

The synthesis of isopropylmalononitrile and its derivatives has been significantly advanced through the development of innovative catalytic methods. These routes offer improved yields, selectivity, and milder reaction conditions compared to traditional synthetic protocols.

Organocatalysis has emerged as a powerful tool in organic synthesis, providing a metal-free alternative for the construction of complex molecules. In the context of nitrile synthesis, organocatalysts, particularly Brønsted acids, have shown promise in mediating key transformations. Chiral Brønsted acids, for instance, can activate substrates towards intramolecular cyclization, presenting a novel approach to asymmetric synthesis. frontiersin.org This methodology is based on the principle of a hetero-Michael addition to oxo-Michael substrates, facilitated by the catalyst. frontiersin.org

Research has demonstrated the effectiveness of Brønsted acids in promoting intramolecular aldol-like condensations where aldehyde and ketone electrophiles on the side chains of alkylpyridines react with pyridine (B92270) benzylic carbons. rsc.org Similarly, Lewis and Brønsted acids can mediate the electrophilic addition cyclization/amidation of 1,6-enynes with nitriles to generate 3-enamide-substituted dihydrobenzofurans. rsc.orgresearchgate.net The process involves the acid-catalyzed addition to the enyne, subsequent intramolecular cyclization to form a cationic intermediate, and finally, termination by the nitrile nucleophile. rsc.orgresearchgate.net Furthermore, sustainable Knoevenagel condensation reactions for synthesizing (hetero)arylidene malononitriles have been developed using nitrogen-based organocatalysts in environmentally friendly solvents like ethanol. um.edu.my These organocatalytic systems have proven to be highly efficient and recyclable, offering a green and scalable strategy. um.edu.my

Transition metal catalysis, particularly utilizing nickel, has become a cornerstone for the synthesis of nitriles and dinitriles, including derivatives of this compound. Nickel catalysts are valued for their unique reactivity and sustainability compared to some traditional methods that require harsh conditions. organic-chemistry.org

A significant development is the nickel-catalyzed transfer hydrocyanation of alkynes, where 2-isopropylmalononitrile itself can serve as the hydrogen cyanide (HCN) donor. nih.govacs.org This method avoids the direct use of highly toxic HCN gas. Mechanistic studies suggest the reaction proceeds via a C(sp3)–CN bond oxidative addition pathway. nih.gov Nickel-catalyzed systems have also been employed for the selective arylation of geminal dinitriles to produce α-cyano carbonyl compounds, a transformation that proceeds without the need for additives or an inert atmosphere. organic-chemistry.org Other notable nickel-catalyzed reactions include the multicomponent synthesis of 1,3-diaryl-1H-pyrazol-5-amines from dinitriles, hydrazine (B178648) hydrochlorides, and boronic acids rsc.org, and the arylcyanation of unactivated alkenes that involves a cyano group translocation to form 1,n-dinitriles. bohrium.com

The versatility of nickel catalysis is further demonstrated in the regiodivergent cyanation of allylic alcohols, which can be controlled to yield either linear or more challenging branched allylic nitriles. acs.org Subsequent hydrocyanation of the resulting products can lead to dinitriles with varying chain lengths, including those with quaternary carbon centers. acs.org

Table 1: Overview of Nickel-Catalyzed Syntheses for Nitrile Derivatives

| Reaction Type | Catalytic System | Substrates | Products | Key Features | Citations |

|---|---|---|---|---|---|

| Transfer Hydrocyanation | Ni(cod)₂ / BISBI | Alkynes, 2-isopropylmalononitrile | Alkenyl nitriles | Uses this compound as HCN source. | nih.gov, acs.org |

| Selective Arylation | Nickel catalyst | Geminal dinitriles, Arylboronic acids | α-Cyano carbonyl compounds | Additive-free, preserves optical purity. | organic-chemistry.org |

| Multicomponent Reaction | Nickel catalyst | Dinitriles, Hydrazine hydrochlorides, Boronic acids | 1,3-Diaryl-1H-pyrazol-5-amines | High step economy and functional group tolerance. | rsc.org |

| Arylcyanation | Nickel catalyst | Unactivated alkenes, Aryl boronic acids | 1,n-Dinitriles | Involves cyano group translocation. | bohrium.com |

| Regiodivergent Cyanation | Nickel catalyst | Allylic alcohols | Branched or linear allylic nitriles | Ligand-controlled regioselectivity. | acs.org |

Phase transfer catalysis (PTC) offers a practical and efficient method for the selective functionalization of malononitrile (B47326). A significant advantage of this technique is the ability to perform reactions without a solvent, which simplifies the experimental procedure and aligns with green chemistry principles. rsc.org

The selective mono- or di-alkylation of malononitrile with various alkyl halides can be precisely controlled using PTC. rsc.orgresearchgate.netrsc.org The selectivity between mono- and di-alkylation is heavily influenced by factors such as the nature of the base and the mole ratio of the reactants. rsc.org For instance, potassium carbonate, a non-nucleophilic base, is effective with more reactive halides, leading to higher yields by minimizing side reactions. rsc.org In contrast, stronger bases might be required for less reactive halides. This method has been successfully applied to prepare a range of monoalkylmalononitriles and both symmetrically and unsymmetrically substituted dialkylmalononitriles in high yields and selectivity. rsc.orgresearchgate.net

Table 2: Selective Alkylation of Malononitrile using Phase Transfer Catalysis (PTC) without Solvent

| Product Type | Reactants | Catalyst System | Key Conditions | Selectivity/Yield | Citations |

|---|---|---|---|---|---|

| Monoalkylmalononitriles | Malononitrile, Alkyl Halide | Tetrabutylammonium Bromide (TBAB), K₂CO₃ or K-tert-butoxide | Stirring without solvent, controlled mole ratio | Exclusive mono-alkylation (except with benzyl (B1604629) and prop-2-ynyl bromides) | rsc.org, researchgate.net, rsc.org |

| Symmetrical Dialkylmalononitriles | Malononitrile, Alkyl Halide | TBAB, K₂CO₃ or K-tert-butoxide | 1:2.2:2.2 mole ratio (malononitrile:halide:base) | Excellent yields and selectivity | rsc.org, researchgate.net |

| Unsymmetrical Dialkylmalononitriles | Monoalkylmalononitrile, Alkyl Halide | TBAB | Two-step mono-alkylation sequence | High yields for specific derivatives like benzylethylmalononitrile | researchgate.net |

Chemoselective and Regioselective Synthesis Strategies

Achieving high levels of chemoselectivity and regioselectivity is crucial for the efficient synthesis of complex molecules like substituted isopropylmalononitriles. Recent research has focused on developing highly selective methods to control the outcome of reactions involving the malononitrile scaffold.

Chemoselectivity, the selective reaction of one functional group in the presence of others, is exemplified in multicomponent reactions. For instance, a pyridine-catalyzed four-component cascade reaction of aromatic aldehydes, malononitrile, Morita-Baylis-Hillman (MBH) carbonates, and alcohols proceeds with high chemoselectivity through a Knoevenagel condensation/oxa-Michael addition/S(N)2' substitution sequence. bohrium.com Similarly, chemoselective methods have been developed for synthesizing functionalized pyrrole (B145914) derivatives from isocyanides, amines, and 2-benzylidenemalononitrile derivatives without the need for a catalyst. rsc.org

Regioselectivity, which dictates the position at which a reaction occurs, is critical when multiple reaction sites are available. A notable example is the copper-catalyzed formal hydrocyanation of allenes, which produces β,γ-unsaturated nitriles with α-all-carbon quaternary centers with excellent regioselectivity (>98%). beilstein-journals.org Another powerful strategy is the [3+2] cycloaddition of nitrile imines with various partners, which can be performed without a catalyst to yield exclusively regioselective products like 5-trifluoromethylpyrazoles. acs.orgorganic-chemistry.org This approach is operationally simple, proceeds under mild conditions, and tolerates a wide range of functional groups. acs.orgorganic-chemistry.org Cobalt-catalyzed reductive coupling of nitriles and acrylamides also demonstrates high regioselectivity in producing 5-methylenepyrrolidinone derivatives. organic-chemistry.org

Mechanistic Elucidation of Formation Pathways

Understanding the reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new ones. For the synthesis of malononitrile derivatives, several mechanistic pathways have been proposed and investigated.

In the nickel-catalyzed transfer hydrocyanation of alkynes using 2-isopropylmalononitrile, DFT analysis suggests that the C–CN bond activation is followed by a β-H elimination step with a low activation barrier. nih.gov The formation of dicyanoanilines through a pseudo-five-component reaction of aromatic aldehydes and malononitrile is believed to involve the initial formation of a malononitrile dimer and a Knoevenagel condensation product, which then combine with another equivalent of malononitrile. tandfonline.comresearchgate.net

For the tandem photooxidative Knoevenagel condensation to form benzylidenemalononitrile (B1330407) derivatives, the proposed mechanism starts with the photo-oxidation of benzyl alcohol to benzaldehyde. uni-regensburg.de This is followed by a β-alanine catalyzed condensation with malononitrile to yield the final product. uni-regensburg.de In the [3+2] cycloaddition reactions for synthesizing 5-trifluoromethyl 1,2,4-triazoles, the mechanism involves the in-situ generation of a nitrile imine from a hydrazonyl chloride, which then undergoes a regioselective cycloaddition with trifluoroacetonitrile. mdpi.com The formation of 3-enamide-substituted dihydrobenzofurans via Lewis/Brønsted acid catalysis is thought to proceed through the formation of a cationic intermediate after intramolecular cyclization, which is then trapped by a nitrile. rsc.org

Sustainable and Green Chemistry Protocols in Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic protocols for nitriles. These efforts aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

A significant green approach is the use of water as a reaction medium. Alum-catalyzed Knoevenagel condensations of aromatic aldehydes with malononitrile have been successfully carried out in water, providing excellent yields in short reaction times with a cost-effective and environmentally friendly catalyst. rasayanjournal.co.in Tandem reactions under visible light have also been developed in aqueous media to produce benzylidenemalononitrile derivatives, using air as the terminal oxidant and water-soluble catalysts. uni-regensburg.de

Biocatalysis offers a highly sustainable alternative to traditional chemical synthesis. Aldoxime dehydratases are enzymes that catalyze the cyanide-free synthesis of nitriles from aldoximes under mild conditions. mdpi.comnih.gov This method can be performed in aqueous media or even solvent-free, with the potential for high substrate loadings, making it attractive for industrial applications. mdpi.com

Electrochemical methods represent another frontier in green synthesis. The electro-organic synthesis of dicyano 2-(2-oxoindolin-3-ylidene) malononitriles has been demonstrated using molecular iodine as a catalyst at room temperature. rsc.org This approach is characterized by high atom economy, byproduct-free formation, and simple operation. rsc.org Additionally, photochemical methods that avoid heavy metal catalysts and toxic cyanide sources are being explored for nitrile synthesis. organic-chemistry.org

Table 3: Comparison of Green Synthesis Protocols for Nitrile Derivatives

| Protocol | Catalyst/Medium | Key Advantages | Example Application | Citations |

|---|---|---|---|---|

| Aqueous Synthesis | Alum / Water | Environmentally benign solvent, cost-effective catalyst, high yields. | Knoevenagel condensation to form benzylidene malononitriles. | rasayanjournal.co.in |

| Photocatalysis in Water | Sodium anthraquinone-1,5-disulfonate / Water | Uses visible light and air as an oxidant, mild conditions. | Tandem synthesis of benzylidenemalononitrile derivatives from benzyl alcohols. | uni-regensburg.de |

| Biocatalysis | Aldoxime Dehydratases | Cyanide-free, mild conditions, aqueous or solvent-free, high productivity. | Synthesis of various nitriles from aldoximes. | mdpi.com, nih.gov |

| Electrochemical Synthesis | Molecular Iodine / Acetonitrile | High atom economy, room temperature, byproduct-free. | Synthesis of dicyano 2-(2-oxoindolin-3-ylidene) malononitriles. | rsc.org |

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a primary goal in green chemistry, as it reduces environmental impact and simplifies purification processes. psu.edu Solvent-free, or neat, reactions are becoming more common in organic synthesis. cem.com This approach often involves mixing neat reactants, sometimes with a solid support or catalyst, and providing energy through heating or other means. psu.educem.com For nitrile-containing compounds, solvent-free conditions have been shown to be highly effective. For instance, the Strecker synthesis of α-aminonitriles from aldehydes and ketones can be performed efficiently without a solvent, often leading to nearly quantitative yields in a very short time. organic-chemistry.org This catalyst-free and solvent-free method is environmentally friendly and suitable for scaling up, representing a viable strategy for the synthesis of this compound precursors. organic-chemistry.org The use of solid supports like alumina (B75360) in solvent-free reactions can further enhance reaction rates and selectivity. cem.com

Enhancement of Atom Economy in Synthetic Sequences

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgwikipedia.org The concept, introduced by Barry Trost, provides a clear metric for the "greenness" of a synthesis route. acs.orgwikipedia.org

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) × 100 wikipedia.orgprimescholars.com

A high atom economy signifies that minimal waste is generated in the form of byproducts. issr.edu.kh Reactions with 100% atom economy, where all reactant atoms are found in the product, are considered ideal. primescholars.com Addition and rearrangement reactions, such as the Diels-Alder reaction, are characteristically high in atom economy. acs.org In contrast, substitution and elimination reactions, like the Wittig reaction, often have poor atom economy due to the generation of stoichiometric byproducts. wikipedia.orgprimescholars.com When designing a synthetic sequence for this compound, prioritizing reaction types that maximize atom economy is crucial for developing a sustainable and cost-effective process. jocpr.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours or days to mere minutes or seconds. nih.govoatext.com This technique is recognized as an efficient and green alternative to conventional heating methods. mdpi.comrsc.org The rapid and uniform heating provided by microwaves often leads to cleaner reactions, higher yields, and improved selectivity. mdpi.com

Microwave assistance is particularly effective for solvent-free reactions, where the direct absorption of energy by the reactants can lead to rapid temperature increases and accelerated reaction rates. cem.com This synergy has been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds and other molecules of pharmaceutical importance. nih.govmdpi.com For example, α,β-unsaturated compounds have been synthesized efficiently from aromatic aldehydes and cyanoacetamide under solvent-free microwave conditions. oatext.com This demonstrates the potential of MAOS to enhance the synthesis of this compound and its derivatives, offering a faster and more environmentally benign pathway. oatext.comrsc.org

Ultrasound-Mediated Preparative Methods

The use of ultrasound to induce or accelerate chemical reactions, a field known as sonochemistry, provides another advanced preparative method. Ultrasound works by acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures. This effect enhances mass transfer and can significantly increase reaction rates and yields. While extensively studied for applications like drug delivery, the underlying principles are applicable to chemical synthesis. nih.govnih.gov For instance, ultrasound can be used to generate reactive species or to activate catalysts. In one novel system, microbubbles for drug delivery were generated from a chemical reaction involving luminol (B1675438) and hydrogen peroxide, with high-intensity focused ultrasound used to trigger drug release. nih.gov Applying sonication to the synthesis of this compound could similarly accelerate reaction times and improve efficiency, particularly in heterogeneous reaction mixtures.

Mechanochemical Synthesis Approaches

Mechanochemistry, which uses mechanical force—typically through ball milling—to drive chemical reactions, has emerged as a powerful, solvent-free synthetic tool. beilstein-journals.orgnih.gov This approach is highly sustainable, reducing or eliminating the need for solvents and often shortening reaction times. rsc.org Mechanochemical methods can also provide access to novel structures or materials that are difficult to obtain through traditional solution-based chemistry. rsc.orgrsc.org The process is scalable and has been applied to the synthesis of a wide range of small organic molecules, polymers, and catalytic materials. beilstein-journals.orgnih.govrsc.org The synthesis of various heterocyclic compounds, such as benzimidazoles and chromenes, has been successfully achieved using mechanochemical methods, highlighting its potential for constructing complex organic frameworks. beilstein-journals.org This makes mechanochemistry a promising and environmentally friendly strategy for the preparation of this compound.

Table 1: Comparison of Advanced Synthetic Methodologies

| Methodology | Principle | Key Advantages |

|---|---|---|

| Solvent-Free Conditions | Reactions are conducted with neat reactants without a solvent medium. cem.com | Reduces waste, simplifies purification, lowers environmental impact. psu.eduorganic-chemistry.org |

| Atom Economy Enhancement | Maximizing the incorporation of reactant atoms into the final product. acs.org | Minimizes waste, increases process efficiency, aligns with green chemistry. wikipedia.orgjocpr.com |

| Microwave-Assisted Synthesis | Use of microwave irradiation for rapid and uniform heating of reactions. nih.gov | Drastically reduced reaction times, higher yields, improved selectivity. oatext.commdpi.com |

| Ultrasound-Mediated Methods | Application of ultrasonic frequencies to induce acoustic cavitation and accelerate reactions. nih.gov | Enhanced reaction rates, improved yields, effective for heterogeneous systems. |

| Mechanochemical Synthesis | Use of mechanical force (e.g., ball milling) to induce chemical transformations. beilstein-journals.org | Solvent-free, reduced waste, access to unique compounds, scalable. rsc.orgrsc.org |

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a significant challenge in organic chemistry, as often only one enantiomer possesses the desired biological activity. iisc.ac.in Enantioselective synthesis aims to produce a single enantiomer of a chiral product from achiral or racemic starting materials. rsc.orgbeilstein-journals.org This is typically achieved using chiral catalysts or auxiliaries that create a chiral environment for the reaction. iisc.ac.in

Desymmetrization Strategies for Prochiral Precursors

Desymmetrization is a powerful strategy in asymmetric synthesis where a prochiral molecule, which has a plane of symmetry or a center of inversion but can be converted into a chiral molecule, is selectively transformed into a single enantiomer. researchgate.netua.es This method is elegant because it can generate multiple stereocenters in a single, controlled step.

A notable application of this strategy is the cobalt-catalyzed reductive desymmetrization of disubstituted malononitriles. researchgate.net In this process, a prochiral malononitrile derivative, which contains two identical nitrile groups, undergoes an enantioselective reduction of one of the nitrile groups. This reaction breaks the molecule's symmetry and creates a chiral product with a quaternary carbon stereocenter. researchgate.net This approach provides a pathway to enantioenriched β-quaternary amines, which are valuable building blocks in medicinal chemistry. researchgate.net By starting with a precursor like 2-aryl-2-isopropylmalononitrile, this desymmetrization strategy could be employed to synthesize chiral derivatives of this compound with high enantioselectivity. researchgate.net

Table 2: Desymmetrization of Malononitriles

| Precursor Type | Catalysis | Transformation | Product Type |

|---|---|---|---|

| Disubstituted Malononitriles | Cobalt-catalyzed | Enantioselective borohydride (B1222165) reduction of one nitrile group. researchgate.net | Chiral β-quaternary amines. researchgate.net |

Application of Chiral Catalysis in Derivative Formation

The creation of chiral centers, particularly quaternary stereocenters, in the derivatives of this compound represents a significant challenge in synthetic organic chemistry. The steric hindrance imposed by the isopropyl group, coupled with the need for high enantioselectivity, necessitates the use of sophisticated catalytic systems. Chiral catalysis, employing either metal complexes, organocatalysts, or enzymes, provides powerful strategies to achieve the asymmetric synthesis of these valuable compounds. These methods are crucial for accessing enantiopure building blocks for pharmaceuticals and materials science.

One of the prominent strategies involves the asymmetric alkylation of malononitrile precursors under phase-transfer catalysis (PTC). This technique utilizes chiral quaternary ammonium (B1175870) salts to control the stereochemical outcome of the alkylation reaction. For instance, the use of binaphthyl-modified chiral quaternary ammonium salts has been shown to be effective in the enantioselective α-alkylation of related α-alkylmalonates, a method that is conceptually applicable to this compound derivatives. frontiersin.org These catalysts create a chiral ion pair environment that directs the approach of the electrophile to the prochiral nucleophile, leading to high enantioselectivity.

Another powerful approach is the organocatalytic asymmetric Michael addition of malononitriles to various Michael acceptors, such as nitroalkenes and chalcones. mdpi.commdpi.com Chiral bifunctional organocatalysts, like squaramides and thioureas derived from cinchona alkaloids or rosin, have demonstrated high efficiency in constructing quaternary stereocenters. mdpi.com These catalysts operate through a dual activation mechanism, where one functional group (e.g., a tertiary amine) acts as a Brønsted base to deprotonate the malononitrile, while another group (e.g., the squaramide or thiourea (B124793) moiety) activates the Michael acceptor through hydrogen bonding. This organized transition state effectively shields one face of the reactants, leading to a highly enantioselective transformation.

The following table summarizes representative results from the organocatalytic asymmetric Michael addition of malononitrile to chalcones, showcasing the potential of this methodology for creating chiral centers that could be analogous to those in this compound derivatives.

Table 1: Organocatalytic Asymmetric Michael Addition of Malononitrile to Chalcones mdpi.com Catalyst: Rosin-derived bifunctional squaramide

| Entry | Chalcone Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | C₆H₅ | 98 | 88 |

| 2 | 4-ClC₆H₄ | 99 | 90 |

| 3 | 4-BrC₆H₄ | 99 | 89 |

| 4 | 2-ClC₆H₄ | 95 | 85 |

Enzymatic catalysis offers a highly selective alternative for the synthesis of chiral malononitrile derivatives. Specifically, the use of whole-cell biocatalysts, such as Rhodococcus sp., has been successfully applied in the enantioselective hydrolysis of α,α-disubstituted malononitriles. rsc.orgrsc.org These microorganisms contain nitrile hydratases and amidases that can selectively hydrolyze one of the two nitrile groups of a prochiral malononitrile to a carboxamide, and subsequently to a carboxylic acid, resulting in a chiral malonamic acid with high enantiomeric excess. rsc.orgrsc.orgnih.gov This biocatalytic desymmetrization is a powerful tool for accessing enantiopure α,α-disubstituted malonamic acids, which are versatile precursors for other chiral molecules. rsc.org

Below is a data table illustrating the effectiveness of Rhodococcus sp. CGMCC 0497 in the asymmetric hydrolysis of various α,α-disubstituted malononitriles.

Table 2: Asymmetric Hydrolysis of α,α-Disubstituted Malononitriles using Rhodococcus sp. CGMCC 0497 rsc.org

| Substrate (R¹, R²) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| R¹=Methyl, R²=Benzyl | (R)-α-Benzyl-α-methylmalonamic acid | 95 | >99 |

| R¹=Ethyl, R²=Benzyl | (R)-α-Benzyl-α-ethylmalonamic acid | 92 | >99 |

| R¹=Allyl, R²=Benzyl | (R)-α-Allyl-α-benzylmalonamic acid | 93 | >99 |

Furthermore, chiral derivatives of this compound can be envisioned through the reaction of isatylidene malononitriles with enamines in the presence of a chiral organocatalyst. mdpi.com This approach leads to the formation of complex spirooxindole structures bearing a quaternary stereocenter. The enantioselectivity in these reactions, while sometimes moderate, opens a pathway for the synthesis of structurally diverse and complex chiral molecules derived from malononitrile precursors. mdpi.com

The development of these chiral catalytic methodologies is paramount for the advancement of asymmetric synthesis, enabling the production of complex molecules with high levels of stereocontrol. The principles demonstrated with related malononitrile derivatives provide a solid foundation for the future development of specific and highly efficient methods for the synthesis of chiral this compound derivatives.

Advanced Chemical Reactivity and Mechanistic Studies of Isopropylmalononitrile

Reactions Involving Nitrile Functionality

The nitrile groups in isopropylmalononitrile are central to its utility in specialized chemical transformations, particularly in the context of carbon-carbon bond activation and as a source of cyanide.

The activation of the thermodynamically stable C(sp³)–CN bond is a challenging yet synthetically valuable transformation. acs.orgsnnu.edu.cn In the case of malononitrile (B47326) derivatives like this compound, this cleavage is often facilitated by transition-metal complexes, particularly those of nickel. nih.gov Mechanistic studies have revealed that the activation process is a critical step in reactions where these molecules act as cyanide transfer agents.

In-depth kinetic and computational studies on nickel-catalyzed reactions have elucidated the mechanism of C(sp³)–CN bond activation. nih.gov It is proposed that the reaction proceeds via a direct oxidative addition of the nickel catalyst into the C(sp³)–CN bond. This process is significantly aided by the coordination of the second nitrile group to the nickel center, which facilitates the cleavage. nih.gov Comparisons of experimental and computational data, including ¹³C kinetic isotope effects, support this direct oxidative addition pathway. nih.gov The activation of C–CN bonds is of significant interest due to the prevalence of nitrile groups in various compounds and their versatility as precursors for other functional groups. nih.gov

The general mechanism for transition metal-mediated C–CN bond activation can involve several modes, but oxidative addition is a key pathway. snnu.edu.cn Low-valent metal complexes can insert into the C–CN bond, leading to the formation of an organometallic cyanide species. This intermediate can then participate in subsequent catalytic steps. snnu.edu.cnresearchgate.net For this compound, the presence of the isopropyl group influences the steric and electronic environment around the reaction center, but the fundamental principle of nickel-mediated oxidative addition remains the key mechanistic feature for C–CN bond cleavage. nih.govacs.org

A significant application of this compound is its role as a safe and effective hydrogen cyanide (HCN) donor in transfer hydrocyanation reactions. nih.govacs.org Traditional hydrocyanation methods often rely on the direct use of highly toxic HCN gas. nih.govscispace.com Transfer hydrocyanation circumvents this issue by using a donor molecule that releases HCN in situ under catalytic conditions. scispace.comwikipedia.org Malononitrile derivatives have proven to be particularly effective sacrificial HCN donors. nih.govacs.org

In nickel-catalyzed transfer hydrocyanation of alkynes, this compound (referred to as 2a in some studies) has been successfully employed as the HCN source. acs.org The reaction, catalyzed by a Ni(cod)₂/bisphosphine ligand system, transfers the H and CN groups across the alkyne triple bond to form valuable alkenyl nitriles. acs.org The key to this process is the generation of an active H–Ni–CN species from the nickel catalyst and the malononitrile donor. nih.gov

Table 1: Key Features of this compound in Transfer Hydrocyanation

| Feature | Description | Reference |

|---|---|---|

| Role | Sacrificial Hydrogen Cyanide (HCN) Donor | nih.govacs.org |

| Catalyst System | Nickel complexes, often with bisphosphine ligands (e.g., Ni(cod)₂/BISBI) | acs.org |

| Mechanism | C(sp³)–CN bond activation via oxidative addition to Ni(0) catalyst | nih.gov |

| Rate-Determining Step | Cleavage of the C(sp³)–CN bond | nih.govacs.org |

| Advantage | Avoids use of toxic HCN gas; enables access to less stable products | nih.govscispace.com |

Reactions Involving the Active Methylene (B1212753) Group

The carbon atom situated between the two nitrile groups in this compound is an "active methylene" carbon. The protons attached to this carbon are acidic due to the strong electron-withdrawing effect of the adjacent cyano groups, making this site a potent nucleophile for various C-C bond-forming reactions.

The alkylation of active methylene compounds is a fundamental method for carbon-carbon bond formation. bipublication.com For a monosubstituted malononitrile like this compound, further alkylation at the active methylene carbon is possible. Achieving selective mono- or di-alkylation can be challenging, as the initial alkylation product can sometimes be more reactive than the starting material. bipublication.com

Advanced strategies to control the degree of alkylation often involve careful selection of the base, solvent, and reaction conditions. For instance, in some systems, using ethanol as a solvent can disfavor dialkylation because it is acidic enough to protonate the anion of the monoalkylated product, reducing its concentration. Conversely, inert solvents can favor dialkylation. bipublication.com

Modern alkylation methods utilize a variety of alkylating agents and catalytic systems. Photoinduced α-alkylation reactions with nonactivated alkenes have been developed using organophotocatalysts and multifunctional catalyst systems, offering an atom-economical approach. nih.govacs.org While many examples focus on β-ketoesters or other malonates, the principles are applicable to substituted malononitriles. The goal is to generate a carbanion from the active methylene group, which then acts as a nucleophile. Controlling the generation and reactivity of this carbanion is key to achieving selectivity. The steric bulk of the existing isopropyl group in this compound would also play a significant role in directing the selectivity of subsequent alkylation reactions.

The nucleophilic character of the active methylene group makes this compound an excellent substrate for condensation reactions with various electrophiles, most notably the carbonyl group of aldehydes and ketones. The Knoevenagel condensation is a prime example of this reactivity. researchgate.netnih.gov

In a typical Knoevenagel condensation, a base is used to deprotonate the active methylene compound, generating a carbanion. rsc.orgquora.com This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated dinitrile product. researchgate.net A variety of catalysts, including bases, Lewis acids, and even bifunctional catalysts, can be employed to promote this transformation under mild conditions. nih.govacs.org The reaction is a cornerstone for C-C bond formation and is widely used in the synthesis of fine chemicals and functional polymers. nih.gov

The general mechanism involves:

Deprotonation: A base removes a proton from the active methylene group of this compound to form a resonance-stabilized carbanion.

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Dehydration: The resulting aldol-type intermediate eliminates a molecule of water to form the final α,β-unsaturated product.

This reaction can be performed under various conditions, including solvent-free systems and in aqueous media, aligning with the principles of green chemistry. rsc.org

Intramolecular Cyclization and Heterocycle Formation Reactions

The dual functionality of malononitrile derivatives, including this compound, makes them exceptionally versatile building blocks in heterocyclic synthesis. nih.govrsc.org The reaction products from Knoevenagel condensations or other C-C bond-forming reactions can contain the necessary functionalities to undergo subsequent intramolecular cyclization.

For example, the α,β-unsaturated dinitrile products formed from Knoevenagel condensations can participate in Michael additions followed by intramolecular cyclization and tautomerization to form highly substituted pyridines, pyrans, or other heterocyclic systems. rsc.org These reactions are often performed as one-pot multicomponent reactions (MCRs), where this compound, an aldehyde, and a third component are combined to rapidly build molecular complexity. rsc.org

The synthesis of pyrano[2,3-d]pyrimidine scaffolds, for instance, often involves the reaction of an aldehyde, malononitrile, and a barbituric acid derivative. rsc.org The sequence typically begins with a Knoevenagel condensation between the aldehyde and malononitrile. The resulting intermediate then undergoes a Michael addition with the barbituric acid, followed by an intramolecular cyclization to furnish the final heterocyclic product. The presence of the isopropyl group on the malononitrile backbone would be incorporated into the final heterocyclic structure, influencing its physical and biological properties.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hydrogen Cyanide (HCN) |

| Nickel(0)-1,5-cyclooctadiene (Ni(cod)₂) |

| 2,2′-bis(diphenylphosphinomethyl)-1,1′-biphenyl (BISBI) |

| Alkenyl nitrile |

| Aldehyde |

| Ketone |

| α,β-unsaturated dinitrile |

| Barbituric acid |

| Pyrano[2,3-d]pyrimidine |

Synthesis of Six-Membered Lactones and Other Heterocycles

This compound serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds. Its reactivity is primarily centered around the acidic protons of the methylene group flanked by two electron-withdrawing nitrile moieties. This structural feature facilitates its participation in various cyclization strategies, including cycloaddition, cyclocondensation, and cascade reactions. nih.gov While the direct synthesis of six-membered lactones (δ-lactones) from this compound is not a prominently documented pathway, its application in constructing other six-membered heterocycles, particularly those containing nitrogen and oxygen, is well-established.

Malononitrile derivatives are key precursors in diversity-oriented synthesis, leading to motifs such as fused heterocycles and bicyclic bridged scaffolds. nih.govresearchgate.net For instance, they are instrumental in multicomponent reactions (MCRs) for the synthesis of pyran-based spiro-heterocycles. semanticscholar.org The Knoevenagel condensation of this compound with various aldehydes and ketones generates highly reactive isopropylidene malononitrile intermediates. These intermediates can subsequently undergo Michael addition and cyclization with a suitable dinucleophile to form six-membered rings. For example, reaction with a 1,3-dicarbonyl compound can lead to the formation of highly substituted dihydropyridines or pyran derivatives, the latter being structurally related to lactones.

Exploration of Reaction Scope and Limitations

The utility of this compound in heterocyclic synthesis is broad, yet subject to specific limitations, primarily dictated by steric and electronic factors.

Reaction Scope:

Multicomponent Reactions (MCRs): this compound is an effective component in MCRs, which allow for the construction of complex molecules in a single step. nih.gov For example, the Gewald reaction, which involves a ketone or aldehyde, elemental sulfur, and an activated nitrile, can be adapted to produce highly substituted thiophenes. nih.gov

Domino/Cascade Reactions: The initial product of a reaction involving this compound can be designed to undergo subsequent spontaneous intramolecular reactions, leading to the rapid assembly of complex heterocyclic systems. nih.gov

Environmentally Benign Synthesis: Research has explored the use of greener methodologies, such as ultrasound-assisted synthesis, to promote reactions involving malononitrile derivatives. Ultrasonic irradiation can enhance reaction rates and yields, providing benefits of thermal enhancement and efficient agitation. nih.gov

Limitations:

Steric Hindrance: The presence of the bulky isopropyl group can significantly influence the reactivity of the central methylene carbon. Compared to unsubstituted malononitrile, the isopropyl group can impede the approach of nucleophiles or other reactants, potentially leading to lower reaction rates or yields. This steric clash is particularly relevant in the formation of sterically congested transition states.

Competing Reaction Pathways: The high reactivity of the intermediates derived from this compound can sometimes lead to the formation of undesired side products. Careful control of reaction conditions (temperature, solvent, catalyst) is often necessary to steer the reaction toward the desired heterocyclic product.

Substrate Compatibility: The success of these synthetic routes is highly dependent on the electronic nature of the other reactants. Electron-poor aldehydes, for instance, are generally more reactive in the initial Knoevenagel condensation step than electron-rich ones.

Detailed Catalytic Reaction Mechanisms

Understanding the underlying mechanisms of reactions involving this compound is crucial for optimizing existing synthetic methods and designing new ones. This involves a combination of kinetic analysis, isotopic labeling studies, and computational modeling to characterize the reaction pathways and transition states.

Kinetic Studies and Reaction Progress Analysis

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. For reactions involving activated nitriles like this compound, a key mechanistic step often involves proton transfer from the α-carbon. Kinetic analysis of analogous proton-transfer reactions, such as that between 4-nitrobenzyl cyanide and tetramethylguanidine (TMG) in an aprotic solvent, reveals important thermodynamic parameters. rsc.org Such reactions often exhibit moderate enthalpies of activation and significantly negative entropies of activation, which suggests a highly ordered, associative transition state. rsc.org

A kinetic study of Michael-type reactions, for example, showed that the pseudo-first-order rate constant curves upward as the amine concentration increases, indicating the presence of both catalyzed and uncatalyzed reaction pathways. nih.gov In some cases, reactivity has been observed to decrease as temperature increases, leading to a negative enthalpy of activation. nih.gov This counterintuitive result points to the existence of a stable intermediate formed in a pre-equilibrium step before the rate-determining transition state. nih.gov

| Parameter | Value |

|---|---|

| Enthalpy of Activation (ΔH‡) | 25 kJ mol⁻¹ |

| Entropy of Activation (ΔS‡) | -98 J mol⁻¹ K⁻¹ |

Determination of Kinetic Isotope Effects (KIEs) for Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool used to determine reaction mechanisms by identifying bond-breaking events in the rate-determining step. libretexts.org It is measured by comparing the rate of a reaction with a normal isotopic reactant (e.g., containing hydrogen, 1H) to the rate with an isotopically substituted reactant (e.g., containing deuterium, 2H).

A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-limiting step. For C-H bond cleavage, the ratio of the rate constants (kH/kD) is typically in the range of 6-10. wikipedia.org Exceptionally large KIE values (>10) can be indicative of quantum tunneling, where the proton passes through the activation barrier rather than over it. rsc.org

In studies of proton transfer from carbon acids similar to this compound, large deuterium KIEs have been observed. rsc.org For example, the reaction of 4-nitrophenylphenylcyanomethane with a strong, hindered base resulted in a very large KIE, a significant difference in activation enthalpies (ΔHD‡ - ΔHH‡), and a small pre-exponential factor ratio (AH/AD), all of which strongly suggest a considerable tunneling effect. rsc.org

| Reaction | kH/kD | Interpretation |

|---|---|---|

| 4-Nitrobenzyl Cyanide + TMG | Large | Proton transfer is part of the rate-determining step. |

| 4-Nitrophenylphenylcyanomethane + DMAN | Considerably Larger | Significant quantum tunneling contribution to the proton transfer. |

Transition State Characterization and Energy Profiles

The transition state is a fleeting, high-energy arrangement of atoms at the peak of the reaction energy profile that represents the point of no return. mit.edu Due to its transient nature, it is nearly impossible to observe directly. mit.edu Therefore, its structure and energy are typically characterized using a combination of experimental kinetic data and high-level quantum chemistry calculations. mit.eduarxiv.org

Exploration of Novel and Unprecedented Reactivity Modes

Research into the reactivity of this compound and related compounds continues to uncover novel transformations. The inherent functionality of the malononitrile unit makes it a privileged reactant for diversity-oriented synthesis, enabling the creation of unique and complex molecular scaffolds. nih.govresearchgate.net

One area of emerging interest is the use of alternative energy sources to drive reactions. As mentioned, ultrasound-assisted multicomponent reactions (MCRs) represent a green and efficient method for generating diverse heterocyclic frameworks from malononitrile precursors. nih.gov This sonochemical approach can sometimes lead to different product distributions or higher yields compared to conventional thermal methods.

Furthermore, the flexibility of the malononitrile core allows for its incorporation into more intricate structures, such as bicyclic bridged heterocyclic scaffolds and spiro-heterocycles. nih.govsemanticscholar.org These complex architectures are of significant interest in medicinal chemistry and materials science. The development of cascade or domino reactions that can build these elaborate structures from simple starting materials like this compound in a single, efficient operation represents a key frontier in modern synthetic chemistry. researchgate.net

Advanced Applications in Chemical Science and Technology

Role as a Versatile Synthetic Intermediate/Building Block

In the field of organic synthesis, a "building block" is a molecule that can be used to assemble more complex molecular architectures through reliable and well-understood reactions. sigmaaldrich.comresearchgate.netbenthamscience.comrsc.org Isopropylmalononitrile, as a derivative of malononitrile (B47326), fits this description due to the reactivity conferred by its dinitrile functionality.

The malononitrile framework is a cornerstone in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds and the construction of heterocyclic systems. researchgate.netsigmaaldrich.comresearchgate.net The carbon atom alpha to the two nitrile groups is highly acidic, making it a potent nucleophile after deprotonation. This reactivity is harnessed in numerous transformations.

One of the most fundamental reactions involving malononitriles is the Knoevenagel condensation. nih.govresearchgate.netresearchgate.netbhu.ac.in This reaction involves the condensation of a compound with an active methylene (B1212753) group (like this compound) with an aldehyde or ketone, typically catalyzed by a weak base. bhu.ac.innih.gov The result is often a highly functionalized alkene, which can serve as a precursor to a wide array of more complex structures. While the parent malononitrile is more commonly cited, the principles extend to its substituted derivatives. These reactions are instrumental in creating intermediates for pharmaceuticals, functional polymers, and other biologically active materials. nih.gov

The products of such reactions can be further elaborated into diverse heterocyclic scaffolds, which are privileged structures in medicinal chemistry. researchgate.net The strategic incorporation of the this compound unit allows for the precise introduction of a gem-dinitrile group attached to an isopropyl moiety, a feature that can be used to tune the steric and electronic properties of the final molecule.

| Reactant 1 | Reactant 2 | Typical Catalyst | Product Type | Significance |

|---|---|---|---|---|

| Aromatic Aldehyde (e.g., Benzaldehyde) | Malononitrile | Amine Base (e.g., Piperidine, Ammonium (B1175870) Acetate) | Benzylidenemalononitrile (B1330407) Derivative | Key intermediate for synthesis of dyes, pharmaceuticals, and other fine chemicals. nih.govbhu.ac.innih.gov |

| Aliphatic Ketone (e.g., Cyclohexanone) | Malononitrile | Lewis Acid or Base | α,β-Unsaturated Dinitrile | Versatile precursor for Michael additions and subsequent cyclization reactions. |

The application of this compound in the context of cyanide chemistry is nuanced. Rather than acting as a direct cyanating agent that transfers a cyanide group to another molecule, its utility lies in a strategic synthetic sequence involving its eventual removal in a process known as reductive decyanation. nih.govd-nb.info

This synthetic strategy allows chemists to leverage the powerful electron-withdrawing effects of the two nitrile groups to facilitate certain reactions, such as alkylations or arylations at the alpha-carbon. d-nb.inforesearchgate.net Once the desired molecular framework is constructed, one of the nitrile groups can be selectively removed. This two-step process—functionalization followed by decyanation—provides a safer and more controlled route to synthesizing complex alkyl nitriles, particularly those with quaternary centers. rsc.org

This approach is considered a "safer" transformation because it avoids the direct use of highly toxic reagents like hydrogen cyanide or alkali metal cyanides for constructing the target molecule from a simpler precursor. rsc.org The malononitrile derivative acts as a more stable and manageable synthetic equivalent. Various methods have been developed for this decyanation step, highlighting the versatility of this strategy. nih.govresearchgate.net

| Reagent/Method | Description | Reference |

|---|---|---|

| Alkali Metal Dissolving Conditions (e.g., Li/NH₃) | A widely used classical method involving electron transfer from an alkali metal to form a radical anion, which then eliminates a cyanide ion. | nih.govd-nb.info |

| Photoactivated Neutral Organic Electron Donors | A metal-free approach where a potent organic electron donor, activated by light, initiates the reduction and subsequent loss of the cyanide group. | nih.govresearchgate.net |

| Transition Metal Catalysis (e.g., Nickel nanoparticles) | Catalytic hydrogenation methods can achieve reductive decyanation under specific conditions. | d-nb.info |

| Samarium(II) Iodide (SmI₂) | A powerful single-electron transfer reagent used for the decyanation of both malononitriles and α-cyanoesters. | nih.gov |

Contributions to Materials Science

The search for new materials for advanced applications, particularly in energy storage, has led to the investigation of various classes of organic molecules. Nitriles, as a functional group, possess properties that make them attractive for such applications.

In the development of high-performance energy storage devices like lithium-ion batteries, the electrolyte plays a critical role. oaepublish.com Non-aqueous electrolytes are essential for batteries that operate at high voltages, where aqueous solutions would decompose. rsc.org An ideal electrolyte solvent or additive should have high ionic conductivity, a wide electrochemical stability window, and good thermal stability. researchgate.net

While the broader class of dinitriles shows significant promise, the specific use of this compound in electrolyte formulations is not prominently documented in the available research literature. However, the study of related dinitriles provides a strong rationale for the exploration of novel nitrile-based compounds in this field.

| Compound | Chemical Formula | Key Property/Application | Reference |

|---|---|---|---|

| Succinonitrile (SCN) | N≡C-(CH₂)₂-C≡N | High dielectric constant; investigated as an additive to form a protective interphase on the cathode. | researchgate.netacs.org |

| Glutaronitrile (GLN) | N≡C-(CH₂)₃-C≡N | Used as a main solvent component in studies of high-voltage electrolytes. | researchgate.net |

| Adiponitrile (ADN) | N≡C-(CH₂)₄-C≡N | Noted for its wide electrochemical stability window, enabling high-voltage operation up to 5V. | researchgate.netrsc.orgscispace.comrsc.org |

| 1,3,6-hexanetricarbonitrile (HTCN) | C₉H₁₁N₃ | A multi-functional nitrile additive shown to improve the stability of both the anode and cathode in lithium metal batteries. | rsc.org |

Absence of Theoretical and Computational Chemistry Studies on this compound

A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational analysis of the chemical compound this compound. Despite the availability of advanced computational methodologies, specific studies investigating the quantum chemical properties, molecular dynamics, conformational landscape, and kinetic isotope effects of this compound appear to be absent from published research. Consequently, the generation of a detailed article with specific research findings and data tables, as per the requested outline, is not feasible at this time.

The specified areas of investigation, including Density Functional Theory (DFT) for electronic structure and reactivity, prediction of thermodynamic and kinetic parameters, molecular dynamics simulations for intermolecular interactions, conformational analysis, and computational validation of kinetic isotope effects, represent a comprehensive approach to understanding the behavior of a molecule at the atomic and electronic levels. However, the application of these powerful techniques to this compound has not been documented in accessible scientific journals or databases.

This lack of available data prevents a detailed discussion and the creation of informative data tables for the following outlined sections:

Theoretical and Computational Chemistry of Isopropylmalononitrile

Advanced Analytical and Spectroscopic Characterization Techniques for Research Purposes

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy stands as a cornerstone technique for the structural and dynamic analysis of organic molecules in solution. For isopropylmalononitrile, various specialized NMR methods can provide a wealth of information, from its three-dimensional structure to the kinetics of its reactions.

Variable Temperature NMR (VT-NMR) for Mechanistic Insights

Variable Temperature NMR (VT-NMR) is a powerful technique used to study dynamic processes and reaction mechanisms. By acquiring NMR spectra at different temperatures, researchers can observe changes in chemical shifts, coupling constants, and line shapes, which provide information about conformational changes, intermolecular interactions, and the energetics of dynamic equilibria. For instance, VT-NMR can be employed to study the rotation around single bonds or to trap and characterize transient intermediates that are only stable at low temperatures. ox.ac.ukoxinst.com

Hypothetical VT-NMR Data for this compound Conformational Exchange:

| Temperature (K) | Appearance of Isopropyl Methyl Proton Signals | Exchange Rate (k) |

| 220 | Two distinct doublets | Slow exchange |

| 250 | Broadened doublets | Intermediate exchange |

| 298 | Coalescence | k = coalescence rate |

| 330 | Single sharp doublet | Fast exchange |

| This table is illustrative and based on general principles of VT-NMR, not on specific experimental data for this compound. |

Advanced 2D NMR Techniques for Structural Elucidation of Complex Products and Intermediates

While one-dimensional (1D) NMR provides fundamental information, complex structures, such as reaction products or intermediates derived from this compound, often require the enhanced resolution and connectivity information provided by two-dimensional (2D) NMR techniques. ipb.ptresearchgate.netsemanticscholar.org Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and piecing together the molecular framework.

COSY experiments would reveal proton-proton coupling networks, helping to identify the connectivity within the isopropyl group and its attachment to the malononitrile (B47326) backbone.

HSQC spectra correlate directly bonded proton and carbon atoms, providing a clear map of each carbon's attached protons.

The application of these techniques is essential in reaction monitoring where new, unexpected products might be formed. ipb.pt

Kinetic NMR for Reaction Monitoring

Kinetic NMR involves the acquisition of a series of NMR spectra over time to monitor the progress of a chemical reaction. iastate.edunih.govnih.gov This technique allows for the simultaneous observation and quantification of reactants, intermediates, and products, providing detailed insights into reaction rates and mechanisms. iscre28.orgresearchgate.net For reactions involving this compound, such as its alkylation or condensation reactions, kinetic NMR can be used to determine reaction orders, rate constants, and the influence of catalysts or reaction conditions.

The data from a kinetic NMR experiment is typically a series of spectra recorded at set time intervals. By integrating the signals corresponding to specific protons of the reactant (this compound) and the product, a concentration versus time profile can be generated.

Illustrative Kinetic NMR Data for a Reaction of this compound:

| Time (minutes) | Integral of this compound CH Proton | Integral of Product CH Proton | % Conversion |

| 0 | 1.00 | 0.00 | 0 |

| 10 | 0.75 | 0.25 | 25 |

| 30 | 0.40 | 0.60 | 60 |

| 60 | 0.15 | 0.85 | 85 |

| 120 | < 0.05 | > 0.95 | >95 |

| This table represents hypothetical data to illustrate the output of a kinetic NMR experiment. |

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. Advanced MS methods provide high accuracy and resolution, enabling the precise determination of molecular formulas and the identification of unknown compounds. nih.govfrontiersin.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within a few parts per million). mdpi.com This precision allows for the determination of the elemental composition of this compound and its derivatives, as it can distinguish between compounds with the same nominal mass but different elemental formulas. nih.gov For example, HRMS can differentiate between C₆H₈N₂ (the molecular formula of this compound) and other potential isobaric compounds. This capability is crucial for confirming the identity of newly synthesized compounds or for identifying unknown products in a reaction mixture.

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry is exceptionally sensitive and can be used to detect and identify transient or low-concentration reaction intermediates. unlp.edu.ar Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) allow for the gentle ionization of molecules directly from the reaction mixture, which can then be analyzed by the mass spectrometer. By coupling a mass spectrometer to a reaction vessel, it is possible to monitor the formation and consumption of intermediates in real-time, providing direct evidence for proposed reaction mechanisms. While specific studies on reaction intermediates of this compound using mass spectrometry are not detailed in available literature, this technique remains a principal method for such investigations in organic chemistry.

In-situ Spectroscopic Monitoring of Chemical Reactions

In-situ spectroscopic monitoring is a powerful tool for the real-time analysis of chemical reactions, offering the ability to track the concentration of reactants, intermediates, and products without the need for sampling. patsnap.com This is particularly valuable for understanding the kinetics and mechanisms of reactions involving this compound. Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy are well-suited for this purpose. patsnap.com

For instance, in the synthesis of nitrile-containing compounds, in-situ FTIR can monitor the disappearance of reactant bands and the appearance of the characteristic nitrile (-C≡N) stretching vibration. youtube.com The data obtained from in-situ monitoring can be used to generate reaction profiles, providing a detailed view of the reaction progress over time. While specific studies on the in-situ monitoring of this compound synthesis are not prevalent in the literature, the principles are directly applicable. For example, in the synthesis of nitrile-containing methacrylate (B99206) monomers from corresponding aldehydes, ¹H NMR spectroscopy was utilized to confirm the high purity of the nitrile products, demonstrating the utility of spectroscopic methods in analyzing this class of compounds. lu.se

Key Spectroscopic Data for Monitoring Nitrile Synthesis:

| Spectroscopic Technique | Key Vibrational Mode/Signal | Typical Wavenumber/Chemical Shift | Application in this compound Reactions |

| FTIR Spectroscopy | Nitrile (-C≡N) stretch | 2200-2300 cm⁻¹ | Monitoring the formation of the nitrile group. |

| Carbonyl (C=O) stretch (of reactants) | 1690-1760 cm⁻¹ | Tracking the consumption of starting materials like acid chlorides or esters. | |

| Raman Spectroscopy | Nitrile (-C≡N) stretch | 2200-2300 cm⁻¹ | Complementary to FTIR, especially useful in aqueous media. |

| ¹H NMR Spectroscopy | Methine proton (-CH) adjacent to nitrile groups | Varies depending on substitution | Characterizing the final product and quantifying purity. |

Application of Chemometric Approaches in Spectroscopic Data Analysis

The large datasets generated by in-situ spectroscopic monitoring necessitate the use of advanced data analysis techniques. Chemometrics employs multivariate statistical methods to extract meaningful information from complex chemical data. mdpi.comresearchgate.net Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are commonly used to analyze spectroscopic data from chemical reactions. nih.govfrontiersin.org

In the context of this compound research, chemometric models can be developed to correlate spectral data with critical process parameters, such as the concentration of reactants and products. process-nmr.com For example, a PLS model could be trained on a set of Raman spectra collected during the synthesis of a malononitrile derivative, allowing for the prediction of product concentration in real-time for future reactions. This approach enhances process understanding and control. nih.gov

While specific chemometric models for this compound are not detailed in the literature, the general workflow for applying these methods is well-established:

Data Acquisition: Collect spectroscopic data (e.g., a series of FTIR or Raman spectra) throughout the course of the reaction.

Data Preprocessing: Apply mathematical transformations to the raw data to reduce noise and highlight relevant spectral features. nih.gov

Model Development: Use chemometric techniques like PCA for exploratory data analysis or PLS for quantitative calibration.

Model Validation: Test the developed model using independent data to ensure its predictive accuracy.

Common Chemometric Methods in Spectroscopic Analysis:

| Chemometric Method | Description | Application in this compound Research |

| Principal Component Analysis (PCA) | A dimensionality reduction technique that transforms the original variables into a smaller set of uncorrelated variables (principal components). | Exploratory analysis of spectroscopic data to identify trends, patterns, and outliers in reaction monitoring. |

| Partial Least Squares (PLS) Regression | A regression method that relates a set of predictor variables (e.g., spectral data) to a set of response variables (e.g., concentrations). | Developing quantitative models to predict the concentration of this compound and other species during a reaction. |

Crystallographic Analysis (e.g., X-ray Diffraction of Derivatives and Co-crystals)

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in a specific stoichiometric ratio, can be used to modify the physicochemical properties of a compound. X-ray diffraction is the primary tool for confirming the formation of a new co-crystal phase. researchgate.net

Illustrative Crystallographic Data for a Malononitrile Derivative (2-benzylmalononitrile): researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.896 (3) |

| b (Å) | 5.5690 (10) |

| c (Å) | 13.590 (3) |

| β (°) | 110.16 (2) |

| Volume (ų) | 845.3 (3) |

| Z | 4 |

This data provides the fundamental unit cell dimensions and symmetry of the crystal lattice, which are essential for a complete structural description.

Future Research Directions and Emerging Trends

Development of More Efficient and Highly Selective Synthetic Pathways

The future of isopropylmalononitrile synthesis lies in the development of methodologies that are not only high-yielding but also adhere to the principles of green chemistry. Current research efforts are focused on overcoming the limitations of traditional synthetic routes, which often require harsh conditions or stoichiometric reagents.

Future synthetic strategies are expected to focus on:

Catalytic C-H Alkylation: Direct alkylation of malononitrile (B47326) through catalytic C-H activation represents a highly atom-economical approach. Research will likely target the discovery of novel transition-metal catalysts or organocatalysts capable of selectively introducing the isopropyl group with minimal byproduct formation.

Biocatalysis: The use of enzymes to catalyze the synthesis of this compound offers the potential for exceptional selectivity under mild, environmentally benign conditions. The exploration of engineered enzymes could provide a sustainable and efficient manufacturing process.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. Developing a continuous flow synthesis for this compound would represent a significant advancement in its production.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic C-H Alkylation | High atom economy, reduced waste | Novel transition-metal and organocatalysts |

| Biocatalysis | High selectivity, mild conditions, sustainability | Enzyme engineering and discovery |

| Flow Chemistry | Enhanced safety, scalability, process control | Reactor design and optimization |

Expansion of Catalytic Applications to New Chemical Transformations

While this compound is primarily viewed as a reactant and building block, its derivatives hold potential in the realm of catalysis. The dinitrile functionality can be transformed into various ligand structures capable of coordinating with metal centers.

Future research will likely investigate:

Ligand Synthesis: The conversion of the nitrile groups into chelating moieties like amines, imines, or amides could yield novel ligands. The steric bulk of the isopropyl group could influence the coordination geometry and catalytic activity of the resulting metal complexes.

Organocatalysis: Derivatives of this compound could be explored as precursors to novel organocatalysts. For instance, chiral amines derived from the compound could be employed in asymmetric synthesis.

Exploration of Undiscovered Reactivity Modes and Functionalizations

The rich chemistry of the malononitrile scaffold suggests that the reactivity of this compound is far from fully explored. The presence of the electron-withdrawing nitrile groups activates the central carbon atom, making it a versatile nucleophile.

Key areas for future exploration include:

Novel Nucleophilic Additions: Investigating the reaction of the this compound carbanion with a wider range of electrophiles will undoubtedly lead to new molecular architectures.

Pericyclic Reactions: The potential of this compound to participate in cycloaddition and other pericyclic reactions is an area ripe for investigation. wikipedia.org These reactions could provide rapid access to complex carbocyclic and heterocyclic systems.

Nitrile Group Transformations: The two nitrile groups are points of entry for extensive functionalization. Research into selective transformations—such as the conversion of one nitrile to a carboxylic acid and the other to an amine—could yield valuable bifunctional molecules.

Integration of this compound into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.org Malononitrile is a well-established and versatile reagent in MCRs for generating a wide variety of heterocyclic frameworks. nih.goveurekaselect.com

The integration of this compound into MCRs is a promising trend for several reasons:

Increased Molecular Complexity: MCRs are inherently efficient at building complex structures. nih.gov Using this compound as a component can introduce a specific substitution pattern that might be difficult to achieve through traditional multi-step synthesis.

Atom Economy and Sustainability: By combining multiple steps into one pot, MCRs reduce solvent waste, purification steps, and energy consumption, aligning with the goals of green chemistry. nih.gov

Library Synthesis: The efficiency of MCRs makes them ideal for creating large libraries of related compounds for biological screening or materials discovery.

Future work will focus on designing new MCRs that specifically leverage the steric and electronic properties of the isopropyl group to control reaction pathways and product selectivity. This includes its use in cascade reactions (also known as domino or tandem reactions), where consecutive reactions occur without the need to isolate intermediates, further enhancing synthetic efficiency. wikipedia.orgnih.govbaranlab.org

Advancements in Computational Modeling for Predictive Chemical Design

Computational chemistry has become an indispensable tool for modern chemical research. arxiv.org Techniques like Density Functional Theory (DFT) allow for the detailed investigation of molecular structures, reaction mechanisms, and electronic properties. chemrevlett.comresearchgate.netdntb.gov.ua

For this compound, computational modeling can accelerate research and development by:

Predicting Reactivity: DFT calculations can be used to model the electronic structure of this compound and predict its reactivity towards various reagents, guiding the design of new reactions.

Elucidating Reaction Mechanisms: Computational studies can provide detailed insights into the transition states and intermediates of complex reactions involving this compound, such as MCRs and catalytic cycles.

Designing Novel Materials: Modeling can be used to predict the physical and electronic properties of polymers or other materials derived from this compound, enabling the in silico design of advanced materials with targeted functionalities. nih.govfz-juelich.de

| Computational Method | Application for this compound | Expected Outcome |

| Density Functional Theory (DFT) | Reaction mechanism analysis, spectroscopic prediction | Understanding reaction pathways, validating experimental data |

| Molecular Dynamics (MD) | Simulating polymer chain interactions | Predicting bulk material properties (e.g., thermal stability) |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-substrate interactions | Designing biocatalysts for synthesis |

Novel Applications in Emerging Areas of Advanced Materials Science

The unique combination of an alkyl substituent and two nitrile functionalities makes this compound a compelling candidate for the development of advanced materials. The nitrile groups can impart polarity, enhance thermal stability, and serve as reactive handles for polymerization or cross-linking.

Emerging applications in materials science include:

High-Performance Polymers: this compound can be explored as a monomer or comonomer in polymerization reactions. The resulting polymers may exhibit desirable properties such as high thermal stability and specific mechanical strengths, potentially finding use in aerospace or electronics. google.comepo.org

Organic Electronics: The electron-withdrawing nature of the nitrile groups suggests that derivatives of this compound could be used to create organic semiconductors or components for dye-sensitized solar cells.

Functional Coatings: Polymers incorporating this compound could be developed as functional coatings with enhanced adhesion, chemical resistance, or specific optical properties.

The continued exploration of this compound's fundamental chemistry and its integration into advanced synthetic and material design paradigms promises to unlock a wealth of new scientific and technological opportunities.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing isopropylmalononitrile, and how can experimental reproducibility be ensured?

- Methodological Answer : The synthesis typically involves nitrile group introduction via nucleophilic substitution or condensation reactions. For reproducibility, document reagent stoichiometry, solvent purity, temperature, and reaction time. Use inert atmospheres (e.g., nitrogen) to prevent side reactions. Purification via recrystallization or column chromatography should specify solvent systems and gradients. Characterize intermediates and final products using NMR (¹H/¹³C), IR, and elemental analysis to confirm structural integrity . Experimental details must align with guidelines for compound preparation, including purity thresholds (>95%) and validation against known spectra .

Q. How should researchers characterize the physicochemical properties of this compound to establish baseline data?

- Methodological Answer : Key properties include melting point, solubility in polar/aprotic solvents, and stability under varying pH/temperature. Use differential scanning calorimetry (DSC) for thermal analysis and UV-Vis spectroscopy for electronic transitions. Compare experimental data with computational predictions (e.g., density functional theory) to validate accuracy. Publish raw data in supplementary materials, adhering to NIST standards for spectroscopic validation . For stability studies, employ accelerated degradation protocols (e.g., 40°C/75% RH) and monitor via HPLC .

Advanced Research Questions

Q. What experimental designs are optimal for studying the reaction kinetics of this compound in nucleophilic addition reactions?

- Methodological Answer : Use stopped-flow spectroscopy or in situ IR to track real-time reaction progress. Vary reactant concentrations systematically to determine rate laws. Control temperature (±0.1°C) using jacketed reactors and validate kinetic models (e.g., pseudo-first-order approximations) via nonlinear regression. Include error bars for triplicate measurements and report confidence intervals (95%) to assess statistical significance . For mechanistic insights, employ isotopic labeling (e.g., ¹⁵N-KCN) and analyze intermediates via LC-MS .

Q. How can computational methods resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and vibrational frequencies. Compare computational results with experimental data to identify outliers. For discrepancies in NOESY/ROESY correlations, use molecular dynamics simulations to assess conformational flexibility. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable. Publish raw spectral data and computational input files to enable peer validation .

Q. What strategies are recommended for analyzing the stereoelectronic effects of this compound in catalytic systems?

- Methodological Answer : Employ Hammett plots or Swain-Lupton parameters to quantify electronic effects. Use X-ray absorption spectroscopy (XAS) to probe coordination geometry in metal-catalyzed reactions. For stereochemical analysis, synthesize enantiomerically pure analogs via chiral auxiliaries and compare catalytic outcomes (e.g., enantiomeric excess via chiral HPLC). Correlate findings with frontier molecular orbital (FMO) theory to rationalize reactivity patterns .

Data Analysis & Reporting

Q. How should researchers address conflicting solubility data for this compound in literature?